3,3'-Dichlorobiphenyl

Übersicht

Beschreibung

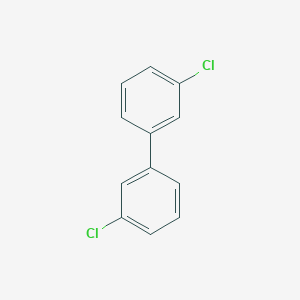

3,3’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) compound characterized by the presence of two chlorine atoms attached to the biphenyl structure at the 3 and 3’ positions. This compound is a byproduct of industrial processes and has been detected in various environmental samples. It is known for its persistence in the environment and potential health impacts .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,3’-Dichlorobiphenyl can be synthesized through several methods. One common approach involves the Ullmann reaction, where biphenyl is chlorinated using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. Another method involves the homolytic decarboxylation of aromatic carboxylic acids using phenylating agents like iodoso-benzene dibenzoate, lead tetrabenzoate, and silver iodide (bromide) dibenzoate .

Industrial Production Methods: Industrial production of 3,3’-Dichlorobiphenyl often involves the chlorination of biphenyl under controlled conditions. The reaction is typically carried out in a solvent such as chlorobenzene, with the addition of chlorine gas and a catalyst to facilitate the chlorination process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3’-Dichlorobiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxylated metabolites, such as 3,3’-dichlorobiphenyl-4-ol.

Reduction: Reduction reactions can lead to the formation of less chlorinated biphenyls.

Substitution: It can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as zinc in acidic conditions are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions

Major Products Formed:

Oxidation: Hydroxylated biphenyls.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with different substituents

Wissenschaftliche Forschungsanwendungen

Introduction to 3,3'-Dichlorobiphenyl

This compound (PCB 11) is a member of the polychlorinated biphenyl (PCB) family, which comprises a group of synthetic organic compounds characterized by the presence of chlorine atoms attached to biphenyl structures. While PCBs were widely used in industrial applications, their environmental persistence and potential health effects have raised significant concerns. PCB 11, in particular, has garnered attention due to its unique properties and emerging presence in various environmental matrices.

Environmental Monitoring

PCB 11 has been detected in various environmental samples, including air, water, sediment, and biota. Its presence is often linked to urban pollution and industrial processes. Recent studies have highlighted the need for comprehensive monitoring due to its increasing detection in human plasma and environmental samples:

- Air Quality Studies : Research conducted in urban Chicago identified PCB 11 as a prevalent congener in the atmosphere, indicating potential sources beyond traditional Aroclor formulations .

- Biomonitoring : Detection of PCB 11 in human maternal plasma underscores the compound's bioavailability and potential health implications for vulnerable populations .

Toxicological Research

Toxicological studies on PCB 11 have focused on its effects on human health and the environment. Notable findings include:

- Neurodevelopmental Impact : Early life exposure to PCB 11 has been shown to affect neuronal development in rats, promoting dendritic arborization through specific signaling pathways . This raises concerns about potential neurodevelopmental risks in humans.

- Genotoxicity : Investigations into the genotoxic effects of PCB 11 indicate that it may contribute to cellular damage, necessitating further research into its long-term health effects .

Industrial Byproduct Analysis

PCB 11 is recognized as a byproduct of pigment production processes. Understanding its formation and release mechanisms is crucial for mitigating environmental impacts:

- Source Identification : Studies have aimed to identify unique sources of PCB 11 emissions, emphasizing that its presence may not solely stem from historical Aroclor use but could also arise from contemporary industrial activities .

- Extraction Techniques : Research has developed methods for extracting PCB 11 and its metabolites from biological tissues, facilitating studies on exposure pathways and health risks associated with this compound .

Table 1: Environmental Detection of PCB 11

| Matrix | Location | Detection Method | Concentration (ng/L) |

|---|---|---|---|

| Air | Chicago | Gas chromatography-mass spectrometry (GC-MS) | Varies by site |

| Water | Great Lakes | Liquid-liquid extraction | Varies by site |

| Sediment | Urban rivers | Solid-phase microextraction | Varies by site |

| Biota | Fish samples | GC-MS | Varies by species |

Table 2: Toxicological Findings Related to PCB 11

| Study Focus | Findings | Reference |

|---|---|---|

| Neurodevelopment | Promotes dendritic growth in neurons | |

| Genotoxicity | Evidence of cellular damage | |

| Exposure Assessment | Detected in maternal plasma |

Case Study 1: Urban Air Quality Monitoring

A field study conducted in Chicago revealed unexpected levels of PCB 11 in urban air samples. The findings prompted further investigation into local industrial activities contributing to its presence. This case underscores the importance of monitoring emerging contaminants in urban environments.

Case Study 2: Health Implications for Pregnant Women

Research assessing maternal exposure to PCB 11 highlighted significant concentrations in plasma samples from pregnant women. The implications for fetal development necessitate urgent public health interventions and increased awareness regarding environmental exposures.

Wirkmechanismus

The mechanism of action of 3,3’-Dichlorobiphenyl involves its interaction with cellular components, leading to oxidative stress and disruption of mitochondrial function. It has been shown to alter the expression of genes governing fatty acid metabolism and increase mitochondrial respiration. The compound can also promote dendritic arborization in neurons via a cAMP response element-binding protein (CREB)-dependent mechanism .

Vergleich Mit ähnlichen Verbindungen

3,3’-Dichlorobenzidine: Structurally similar but with amino groups instead of hydrogen atoms at the 4 and 4’ positions.

2,2’-Dichlorobiphenyl: Chlorine atoms are attached at the 2 and 2’ positions instead of the 3 and 3’ positions.

4,4’-Dichlorobiphenyl: Chlorine atoms are attached at the 4 and 4’ positions.

Uniqueness: 3,3’-Dichlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological effects. Its ability to induce oxidative stress and affect mitochondrial function distinguishes it from other polychlorinated biphenyls .

Biologische Aktivität

3,3'-Dichlorobiphenyl (3,3'-DCB) is a chlorinated biphenyl compound that has garnered attention due to its environmental persistence and potential health effects. This article explores its biological activity, including its toxicological profile, metabolic pathways, and implications for human health and the environment.

Toxicological Profile

The toxicological profile of this compound reveals significant concerns regarding its mutagenic and carcinogenic properties. Laboratory studies indicate that 3,3'-DCB is mutagenic, leading to increased frequencies of sister chromatid exchanges and DNA damage in both in vitro and in vivo assays. In particular, studies have demonstrated that exposure to 3,3'-DCB results in:

- DNA Damage : Induction of micronuclei and unscheduled DNA synthesis in rodent models .

- Genotoxicity : Evidence of genotoxic effects has been observed through various assays, indicating that 3,3'-DCB can interact with genetic material and potentially lead to cancer .

Table 1: Summary of Key Toxicological Findings

| Endpoint | Observed Effects | Reference |

|---|---|---|

| Mutagenicity | Increased sister chromatid exchanges | Ashby & Mohammed (1988) |

| DNA Damage | Micronuclei induction | Ghosal & Iba (1990) |

| Carcinogenicity | Tumor formation in rodent studies | Stula et al. (1975) |

Metabolism and Environmental Impact

The metabolism of this compound is significant for understanding its biological activity and potential for bioremediation. Natural bacterial strains such as Ralstonia and Pseudomonas have been shown to metabolize chlorinated biphenyls effectively. Research indicates that:

- Metabolic Pathways : Bacteria can utilize 3,3'-DCB as a carbon source, leading to the production of metabolites such as chlorobenzoates .

- Bioremediation Potential : The ability of these bacteria to degrade chlorinated compounds suggests potential applications in bioremediation strategies for PCB-contaminated environments .

Table 2: Metabolic Activity of Bacterial Strains on 3,3'-DCB

| Bacterial Strain | % Degradation | Metabolites Produced |

|---|---|---|

| Ralstonia sp. SA-3 | 85% | 3-Chlorobenzoate (CBA) |

| Pseudomonas sp. SA-6 | 90% | Chloride ions |

Case Studies on Health Effects

Epidemiological studies have primarily focused on the cancer risks associated with exposure to this compound. Notable findings include:

- Cancer Associations : Studies indicate a correlation between occupational exposure to chlorinated biphenyls and increased incidences of bladder cancer among workers in chemical manufacturing .

- Biomarkers of Exposure : Urinary levels of metabolites from 3,3'-DCB are used as biomarkers for assessing exposure levels in humans. These metabolites can form adducts with hemoglobin and DNA, which are considered early indicators of biological effect .

Table 3: Case Study Summary

| Study Type | Findings | Reference |

|---|---|---|

| Occupational Study | Increased bladder cancer risk | Gadian (1975) |

| Biomarker Analysis | Urinary metabolites as exposure indicators | ATSDR Toxicological Profile |

Eigenschaften

IUPAC Name |

1-chloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXUOWUHFLBZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70872817 | |

| Record name | 3,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-67-1, 55600-34-5 | |

| Record name | 3,3′-Dichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clophen A30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055600345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70872817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dichlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62U12S7CJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sources of 3,3'-Dichlorobiphenyl (PCB 11) in the environment?

A1: Unlike other polychlorinated biphenyls (PCBs) that originated from commercial Aroclor mixtures, PCB 11 is primarily an unintentional byproduct of pigment manufacturing, particularly diarylide yellow pigments. [, , , , ] These pigments are used in various consumer products like newspapers, magazines, food packaging, and plastic bags, contributing to the widespread distribution of PCB 11 in the environment. [, ]

Q2: How widespread is PCB 11 contamination?

A2: Studies have detected PCB 11 in various environmental matrices, including air, water, sediment, and biota, indicating its global distribution. [, , , ] It has been found in consumer goods from 26 countries across five continents, highlighting the global reach of this contaminant. []

Q3: Are there other potential sources of PCB 11 in the environment?

A3: While pigment production is considered the primary source, some studies suggest that the degradation of more highly chlorinated PCB congeners might also contribute to PCB 11 levels in the environment. [] Additionally, PCB 11 has been found in commercial paint pigments, suggesting potential emissions from painted surfaces. [, ]

Q4: What is the molecular formula and weight of PCB 11?

A4: The molecular formula of PCB 11 is C12H8Cl2, and its molecular weight is 223.10 g/mol. []

Q5: Is there any spectroscopic data available for PCB 11?

A5: Yes, researchers have characterized PCB 11 using various spectroscopic techniques. For instance, proton magnetic resonance (1H NMR) spectroscopy has been employed to confirm the structure of PCB 11 and its derivatives. []

Q6: How is PCB 11 metabolized in living organisms?

A6: Studies in rats have shown that PCB 11 is rapidly metabolized, primarily in the liver, into this compound-4-ol (4-OH-CB11). [] This metabolite is further biotransformed and eliminated from the body. [] Research in human-relevant HepG2 cells revealed a more complex metabolic profile, including mono- and di-hydroxylated, hydroxylated-methoxylated, and methoxylated-dihydroxylated metabolites, along with their corresponding sulfate and glucuronide conjugates. [] Notably, methoxylated PCB metabolites were observed for the first time in a human-relevant model. []

Q7: Are there any species or sex differences in PCB 11 metabolism and effects?

A7: Studies in primary rodent neurons revealed significant sex and species differences in response to PCB 11 exposure. [] While PCB 11 promoted dendritic growth in both male and female rat neurons, its effects on mouse neurons were sex-specific and varied depending on the neuronal cell type and brain region. []

Q8: What are the potential health effects of PCB 11 exposure?

A8: While more research is needed, emerging evidence suggests that PCB 11 might pose risks to human health, particularly to neurodevelopment. In vitro studies have demonstrated that PCB 11 can alter neuronal morphology, specifically promoting axonal and dendritic growth in primary rat neurons at environmentally relevant concentrations. [, , ] This alteration in neuronal connectivity, known as hyperconnectivity, is a hallmark of several neurodevelopmental disorders. []

Q9: Does PCB 11 act through the same mechanisms as higher chlorinated PCBs?

A9: PCB 11 does not appear to exert its neurotoxic effects through the same mechanisms as higher chlorinated PCBs. Unlike those congeners, PCB 11 does not show activity at the ryanodine receptor (RyR), aryl hydrocarbon receptor (AhR), or thyroid hormone receptor (THR). [] Instead, research indicates that PCB 11 promotes dendritic growth by interacting with or activating pathways involving the cAMP response element-binding protein (CREB). []

Q10: Are there any biomarkers for PCB 11 exposure and effects?

A10: Research on PCB 11 biomarkers is ongoing. One study investigated the effects of a PCB 11 metabolite, this compound-4-ol (4OH-PCB11), on mitochondrial function and gene expression in mouse embryonic fibroblasts. [] Results suggest that 4OH-PCB11 exposure, particularly in the absence of functional Sirtuin 3 (a mitochondrial fidelity protein), can disrupt mitochondrial respiration, fatty acid metabolism, and alter the expression of genes related to fatty acid biosynthesis, metabolism, and transport. [] Further research is needed to determine if these changes translate to reliable biomarkers of PCB 11 exposure and effects in humans.

Q11: How is PCB 11 detected and quantified in environmental and biological samples?

A11: The detection and quantification of PCB 11 typically involve gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS). [, , , , ] These techniques provide high sensitivity and selectivity for PCB 11 analysis in complex matrices.

Q12: Are there any specific challenges in analyzing PCB 11?

A12: One challenge lies in differentiating PCB 11 from other PCB congeners, particularly in environmental samples containing mixtures of PCBs. The use of high-resolution mass spectrometry (HRMS) can help overcome this challenge by providing more precise mass measurements and facilitating the identification of individual congeners. [, ]

Q13: How persistent is PCB 11 in the environment?

A13: While considered a lower chlorinated PCB congener, PCB 11 still exhibits persistence in the environment. Studies have detected its presence in archived environmental samples, indicating its ability to persist over time. [] The long-term environmental fate and degradation pathways of PCB 11 require further investigation.

Q14: What strategies can be employed to mitigate PCB 11 contamination?

A14: Mitigating PCB 11 contamination requires addressing its sources. Implementing stricter regulations on pigment production, exploring alternative pigment formulations, and promoting the safe disposal of products containing PCB 11 are crucial steps toward reducing its release into the environment. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.